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Experimental Protocols

For researchers seeking to understand the clinical evaluation of orteronel, here are the detailed

methodologies from the key trials.

SWOG-1216 Phase lll Trial Protocol (mHSPC)

e Objective: To evaluate the clinical benefit of adding orteronel to androgen deprivation therapy (ADT)
compared to ADT with bicalutamide in men with newly diagnosed metastatic Hormone-Sensitive
Prostate Cancer (mHSPC) [1] [2].

e Study Design: A phase Ill, randomized, open-label, multicenter trial. Patients were randomly
assigned in a 1:1 ratio, dynamically balanced on stratification factors [2].

¢ Key Eligibility Criteria:

o Inclusion: Histologically confirmed prostate adenocarcinoma with metastatic disease; Zubrod
performance status of 0-2; no prior systemic therapy for metastatic disease (with exceptions for
limited prior ADT) [2].

o Exclusion: Brain metastases; prior therapy with ketoconazole, abiraterone, or enzalutamide;
significant uncontrolled cardiac disease within 6 months of registration [2].

¢ Interventions:

o Experimental Arm: Continuous ADT (LHRH agonist/antagonist or orchiectomy) plus Orteronel
300 mg, administered orally twice daily [1] [2].

o Control Arm: Continuous ADT plus Bicalutamide 50 mg, administered orally once daily [1] [2].
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e Assessments and Endpoints:

o Overall Survival (OS): Time from randomization to death from any cause [2].

o Progression-free Survival (PFS): Time from randomization to PSA progression, radiologic
progression, clinical progression, or death. PSA progression was defined as a 225% increase
and an absolute increase of 22 ng/mL from the nadir [2].

o PSA Response: Measured at a 7-month landmark. Categorized as Complete Response (PSA
< 0.2 ng/mL), Partial Response (PSA 0.2-4.0 ng/mL), or No Response (PSA > 4.0 ng/mL) [2].

o Safety: Adverse events were monitored and graded according to established criteria [1].

NRG/RTOG 1115 Phase Il Trial Protocol (High-Risk Localized
PCa)

¢ Objective: To evaluate if adding 24 months of orteronel to standard-of-care (SOC) therapy (dose-
escalated Radiation Therapy + 24 months of ADT) could improve overall survival in men with high-
risk, clinically localized prostate cancer [3] [4].

¢ Key Finding: The addition of orteronel did not result in a statistically significant improvement in
efficacy outcomes. The trial was also limited by early termination and poor drug tolerability, with only
29% of patients in the orteronel arm receiving 280% of the planned dose [4].

Mechanism of Action & Pathway

Orteronel is a novel, nonsteroidal inhibitor of the enzyme CYP17A1, which is a key enzyme in androgen

synthesis. Its primary mechanism is the suppression of androgen production [5].

A key differentiator of orteronel is its greater specificity for the 17,20-lyase activity of CYP17A1
compared to its 17a-hydroxylase activity. This higher specificity was hypothesized to result in less disruption
to the glucocorticoid biosynthesis pathway and potentially mitigate the syndrome of secondary

mineralocorticoid excess seen with less selective inhibitors [2] [5].

The following diagram illustrates the steroidogenesis pathway and the specific site of orteronel's action.
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Safety and Tolerability Profile

The safety data from clinical trials indicates that orteronel treatment was associated with a higher burden of

adverse events compared to control therapies.

The table below summarizes the incidence of key adverse events from the SWOG-1216 trial.
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Adverse Event (Grade ADT + Bicalutamide
ADT + Orteronel (n=638)

3/4) (n=641)

Any Grade 3/4 Event 43% 14% [1]

Hypertension 20% 5% [6]

Fatigue 5% 2% [6]

Febrile Neutropenia Reported as dose-limiting toxicity in

combination therapy [5]

Grade 5 AEs 5 patients (e.g., MI, stroke) 1 patient [6]

Research Conclusions and Context

¢ Clinical Development Halted: Based on the failure to meet the primary overall survival endpoint in
phase lll trials for both metastatic and high-risk localized prostate cancer, the further clinical
development of orteronel was discontinued [3] [5].

o Efficacy-Surrogacy Concern: The SWOG-1216 trial demonstrated a significant improvement in PFS
and PSA response that did not correlate with an overall survival benefit. This raises concerns about
the consistent surrogacy of these endpoints for OS, especially in the context of extensive post-
protocol therapy [1].

¢ Evolution of the Treatment Landscape: The control arm in the SWOG-1216 trial had a notably
higher median overall survival (70.2 months) than historically seen, reflecting the positive impact of
subsequent life-prolonging therapies available at the castration-resistant stage. This highlights the
importance of considering the evolving standard of care when designing and interpreting clinical trials

2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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